2-Iodonaphthalen-1-amine

Descripción general

Descripción

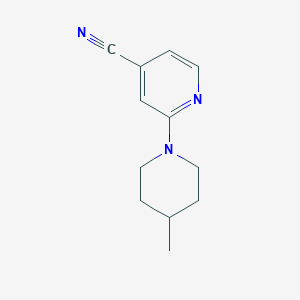

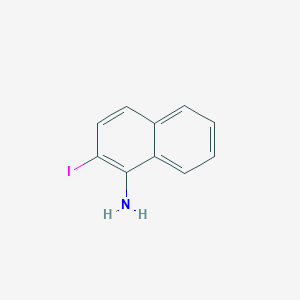

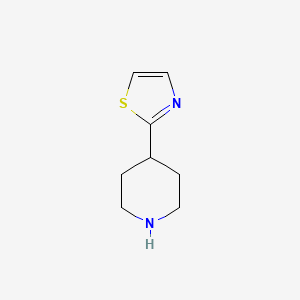

2-Iodonaphthalen-1-amine , also known by its chemical formula C₁₀H₇I , is an organic compound. It belongs to the class of iodonaphthalenes and is characterized by the substitution of an iodine atom at the 2-position of the naphthalene ring. This compound exhibits interesting properties due to the presence of the halogen substituent.

Synthesis Analysis

The synthesis of 2-Iodonaphthalen-1-amine involves several methods, including halogenation of naphthalene derivatives or amine substitution on 2-iodonaphthalene. Researchers have explored various synthetic routes, optimizing conditions for yield and purity. These methods are well-documented in the literature, and further investigation may reveal novel approaches.

Molecular Structure Analysis

The molecular structure of 2-Iodonaphthalen-1-amine consists of a naphthalene core with an iodine atom attached at the 2-position . The amine group is also present at the same position. The IUPAC name for this compound is 2-iodo-1-aminonaphthalene . The arrangement of atoms and bonds can be visualized using molecular modeling software.

Chemical Reactions Analysis

- Halogenation Reactions : 2-Iodonaphthalen-1-amine can participate in halogenation reactions, such as substitution with other halogens (e.g., chlorine or bromine). These reactions modify the iodine substituent, leading to new derivatives.

- Amination Reactions : The amine group allows for further functionalization. Researchers have explored cross-coupling reactions with various electrophiles (e.g., aryl halides) to create diverse compounds.

- Reductive Processes : Reduction of the iodine atom can yield 2-aminonaphthalene , which serves as a precursor for other synthetic pathways.

Physical And Chemical Properties Analysis

- Melting Point : 2-Iodonaphthalen-1-amine melts in the range of 52-56°C .

- Solubility : It is sparingly soluble in water but dissolves well in organic solvents.

- Appearance : Typically, it appears as crystalline chunks .

Aplicaciones Científicas De Investigación

Regioselective Synthesis of Substituted Naphthalenes

2-Iodonaphthalen-1-amine is employed in the regioselective synthesis of substituted naphthalenes. The novel de novo approach, based on a metal-free protocol, involves stepwise cycloaddition of o-alkynylbenzaldehyde derivatives with either alkynes or alkenes. This method allows the creation of 1-iodonaphthalene derivatives with interesting substitution patterns. The reaction with alkenes, instead of acetylenes, affords related naphthyl ketone derivatives. These processes, conducted at room temperature, furnish products in a regioselective manner, highlighting the synthetic versatility of 2-Iodonaphthalen-1-amine in organic synthesis (Barluenga, Vázquez-Villa, Ballesteros, & González, 2003).

Mechanistic Studies in Catalysis

The compound is also significant in mechanistic studies, particularly in the amination of aryl halides catalyzed by palladium complexes. Reevaluation of previous studies has led to a better understanding of the catalytic process, emphasizing the role of 2-Iodonaphthalen-1-amine derivatives in elucidating complex catalytic mechanisms. This research contributes to the advancement of catalytic amination, a key reaction in the synthesis of pharmaceuticals and fine chemicals (Shekhar et al., 2006).

Safety And Hazards

It is classified as an irritant to the skin, eyes, and respiratory system. Proper handling and protective equipment are essential.

Direcciones Futuras

- Functionalization : Explore novel synthetic routes for further functionalization of the naphthalene core.

- Biological Studies : Investigate potential biological activities, such as antimicrobial or anticancer properties.

- Materials Science : Assess its utility in materials science, including organic electronics or sensors.

Propiedades

IUPAC Name |

2-iodonaphthalen-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8IN/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h1-6H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOLFSWQWHXNNKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60619930 | |

| Record name | 2-Iodonaphthalen-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60619930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Iodonaphthalen-1-amine | |

CAS RN |

676267-06-4 | |

| Record name | 2-Iodonaphthalen-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60619930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(6-Methylpyrazin-2-yl)oxy]aniline](/img/structure/B1613049.png)

![6-amino-3-benzylbenzo[d]oxazol-2(3H)-one](/img/structure/B1613052.png)